Enhanced Hydrophilicity over Parent Core
1H-Pyrazolo[3,4-b]pyridine-4-carboxamide exhibits a significantly lower computed XLogP3 value compared to the unsubstituted parent pyrazolo[3,4-b]pyridine scaffold, indicating enhanced hydrophilicity and potential for improved aqueous solubility. This is a critical differentiator for early-stage drug discovery programs prioritizing favorable pharmacokinetic properties [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-b]pyridine (CAS 271-73-8): XLogP3 0.8 |
| Quantified Difference | ΔXLogP3 = -1.1 (lower lipophilicity) |
| Conditions | Computed value (XLogP3-AA algorithm) |
Why This Matters
The reduced lipophilicity (ΔXLogP3 = -1.1) indicates a significantly different solubility profile, directly impacting formulation options, assay compatibility, and the selection of downstream synthetic routes for lead optimization.
- [1] PubChem. (2025). Computed XLogP3 for 1H-Pyrazolo[3,4-b]pyridine-4-carboxamide. PubChem CID 57484936. View Source
